molecular formula C7H9FN2 B13121330 4-Fluoro-2-isopropylpyrimidine

4-Fluoro-2-isopropylpyrimidine

Cat. No.: B13121330
M. Wt: 140.16 g/mol
InChI Key: WMNXDQSYZXKECX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoro-2-isopropylpyrimidine can be achieved through several methods. One common approach involves the reaction of α-CF3 aryl ketones with amidine hydrochlorides under mild conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often rely on these well-established synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . This inhibition disrupts the replication of cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

4-Fluoro-2-isopropylpyrimidine can be compared with other fluorinated pyrimidines, such as 5-Fluorouracil and 4-Chloro-5-fluoro-2-isopropylpyrimidine . While 5-Fluorouracil is widely used in cancer treatment, this compound offers unique properties due to its isopropyl group, which may enhance its biological activity and specificity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable subject of study in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

4-fluoro-2-propan-2-ylpyrimidine

InChI

InChI=1S/C7H9FN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3

InChI Key

WMNXDQSYZXKECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)F

Origin of Product

United States

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